molecular formula C11H17N3O4 B2457046 2-((tert-Butoxycarbonyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid CAS No. 1394970-92-3

2-((tert-Butoxycarbonyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Cat. No. B2457046
CAS RN: 1394970-92-3
M. Wt: 255.274
InChI Key: NHJNTMKOTDIQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((tert-Butoxycarbonyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, also known as Boc-4-methylproline, is a synthetic amino acid derivative that has gained significant attention in the scientific research community due to its potential applications in the development of novel drugs and therapeutic agents.

Scientific Research Applications

Dipeptide Synthesis

This compound is used in the synthesis of dipeptides. A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Organic Synthesis

The compound is used in organic synthesis. The reactive side chain and N-terminus of AAILs can be chemically protected to make them efficient reactants and reaction media in organic synthesis .

Synthesis of β-(1,2,4-Triazol-1-yl)alanine Derivatives

The compound is used in the synthesis of β-(1,2,4-triazol-1-yl)alanine derivatives. These derivatives are known to have biological activity and are important metabolites in plants .

Synthesis of Novel Room-Temperature Ionic Liquids (RTILs)

The compound is used in the synthesis of novel room-temperature ionic liquids (RTILs). These RTILs are derived from the anions of 20 commercially available tert-butyloxycarbonyl (Boc)-protected amino acids .

Synthesis of Boc-Protected Amino Acid Ionic Liquids (Boc-AAILs)

The compound is used in the synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs). These Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature .

Synthesis of Racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine

The compound is used in the synthesis of racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1-methylpyrazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)7-5-12-14(4)6-7/h5-6,8H,1-4H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJNTMKOTDIQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CN(N=C1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butoxycarbonyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid

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